molecular formula C24H26O4 B025997 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- CAS No. 110675-04-2

1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-

Cat. No.: B025997
CAS No.: 110675-04-2
M. Wt: 378.5 g/mol
InChI Key: AVFKDTKFKUWROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- is an organic compound with the molecular formula C24H26O4. It is typically a white to pale brown solid that is slightly soluble in solvents like dimethyl sulfoxide and methanol. This compound is known for its stability at room temperature but should be kept away from oxidizing agents due to its hygroscopic nature .

Scientific Research Applications

1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- has several scientific research applications:

Preparation Methods

The synthesis of 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- involves specific synthetic routes and reaction conditions. One common method includes the reaction of 1-propanol with bis(4-methoxyphenyl)phenylmethanol under controlled conditions. The reaction typically requires a catalyst and is conducted under inert atmosphere to prevent oxidation .

Industrial production methods for this compound are not widely documented, but laboratory synthesis often involves the use of protective equipment and adherence to safety guidelines due to the potential toxicity of the reagents involved .

Chemical Reactions Analysis

1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .

Mechanism of Action

The mechanism of action of 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- involves its interaction with molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In oxidation and reduction reactions, it undergoes electron transfer processes that alter its chemical structure .

Comparison with Similar Compounds

1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- can be compared with similar compounds such as:

The uniqueness of 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity patterns .

Properties

IUPAC Name

3-[bis(4-methoxyphenyl)-phenylmethoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O4/c1-26-22-13-9-20(10-14-22)24(28-18-6-17-25,19-7-4-3-5-8-19)21-11-15-23(27-2)16-12-21/h3-5,7-16,25H,6,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFKDTKFKUWROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336470
Record name 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110675-04-2
Record name 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-
Reactant of Route 2
Reactant of Route 2
1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-
Reactant of Route 3
Reactant of Route 3
1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-
Reactant of Route 4
Reactant of Route 4
1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-
Reactant of Route 5
1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-
Reactant of Route 6
1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.